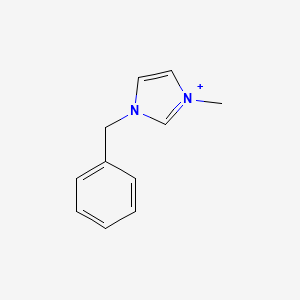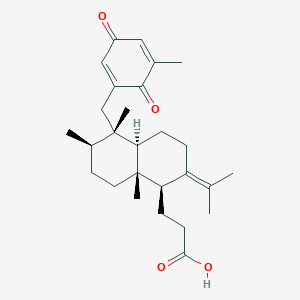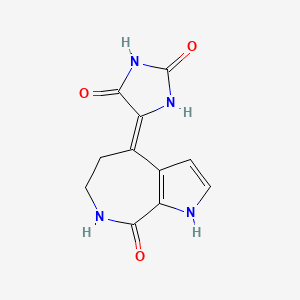![molecular formula C32H38O10 B1249197 (3S,4R,4aR,6S,6aS,12R,12aS,12bS)-3,6-bis(acetyloxy)-4-[(acetyloxy)methyl]-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-4,6a,12b-trimethyl-9-phenyl-2H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-11-one CAS No. 189564-20-3](/img/structure/B1249197.png)
(3S,4R,4aR,6S,6aS,12R,12aS,12bS)-3,6-bis(acetyloxy)-4-[(acetyloxy)methyl]-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-4,6a,12b-trimethyl-9-phenyl-2H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-11-one
Vue d'ensemble
Description
Phenylpyropene A is a fungal metabolite originally isolated from P. griseofulvum that has enzyme inhibitory and insecticidal activities. It inhibits acyl-coenzyme A:cholesterol acyltransferase (ACAT; IC50 = 0.8 μM). Phenylpyropene A inhibits diacylglycerol acyltransferase (DGAT) in rat liver microsomes (IC50 = 78.7 μM). It induces mortality in 100% of M. persicae when used at a concentration of 5 ppm.
(3S,4R,4aR,6S,6aS,12R,12aS,12bS)-3,6-bis(acetyloxy)-4-[(acetyloxy)methyl]-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-4,6a,12b-trimethyl-9-phenyl-2H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-11-one is a natural product found in Penicillium griseofulvum with data available.
Applications De Recherche Scientifique
Fungal Metabolite
Phenylpyropene A is a fungal metabolite originally isolated from P. griseofulvum . This fungus was originally isolated from a soil sample collected at Ulsan, Korea .
Enzyme Inhibitory Activities
Phenylpyropene A has been found to exhibit enzyme inhibitory activities . It inhibits acyl-coenzyme A:cholesterol acyltransferase (ACAT; IC 50 = 0.8 μM) . ACAT is the primary enzyme responsible for intracellular esterification of cholesterol in intestinal mucosal cells .
Insecticidal Activities
In addition to its enzyme inhibitory activities, Phenylpyropene A also has insecticidal activities . It induces mortality in 100% of M. persicae when used at a concentration of 5 ppm .
Inhibition of Diacylglycerol Acyltransferase (DGAT)
Phenylpyropene A inhibits diacylglycerol acyltransferase (DGAT) in rat liver microsomes (IC 50 = 78.7 μM) . DGAT is an enzyme that catalyzes the final step in the synthesis of triglycerides .
Potential Therapeutic Applications
Due to its ability to inhibit ACAT, Phenylpyropene A may have potential therapeutic applications in the prevention and treatment of hypercholesterolemia and atherosclerosis . Inhibition of ACAT would be expected to retard the progression of atherosclerosis either by reducing serum cholesterol levels or by directly preventing the accumulation of cholesterol in arterial tissues .
Research Tool
Phenylpyropene A can be used as a research tool in lipid biochemistry, particularly in the study of glycerolipids and acyltransferases . It can help researchers understand the roles of these lipids and enzymes in various biological processes .
Mécanisme D'action
Phenylpyropene A, also known as (3S,4R,4aR,6S,6aS,12R,12aS,12bS)-3,6-bis(acetyloxy)-4-[(acetyloxy)methyl]-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-4,6a,12b-trimethyl-9-phenyl-2H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-11-one, is a fungal metabolite with significant enzyme inhibitory activities .
Target of Action
The primary targets of Phenylpyropene A are Acyl-CoA: cholesterol acyltransferase (ACAT) and Diacylglycerol acyltransferase (DGAT) . ACAT is responsible for the intracellular esterification of cholesterol, while DGAT plays a crucial role in triglyceride synthesis .
Mode of Action
Phenylpyropene A acts as an inhibitor of both ACAT and DGAT . It binds to these enzymes and prevents them from catalyzing their respective reactions, thereby disrupting the normal metabolic processes involving cholesterol and triglycerides .
Biochemical Pathways
By inhibiting ACAT, Phenylpyropene A disrupts the conversion of cholesterol to cholesteryl esters, a key step in the formation of atherosclerotic plaques . Similarly, by inhibiting DGAT, it disrupts the terminal step in triglyceride synthesis, which is essential for intestinal absorption and adipose tissue formation .
Result of Action
The inhibition of ACAT and DGAT by Phenylpyropene A leads to a reduction in the levels of cholesteryl esters and triglycerides, respectively . This can have a range of molecular and cellular effects, including a potential reduction in the risk of atherosclerosis and other diseases associated with high cholesterol and triglyceride levels .
Propriétés
IUPAC Name |
[(1S,2S,5S,6R,7R,9S,10S,18R)-5,9-diacetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-14-phenyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O10/c1-17(33)38-16-31(5)23-15-25(40-19(3)35)32(6)28(30(23,4)13-12-24(31)39-18(2)34)27(36)26-22(42-32)14-21(41-29(26)37)20-10-8-7-9-11-20/h7-11,14,23-25,27-28,36H,12-13,15-16H2,1-6H3/t23-,24+,25+,27+,28-,30+,31+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPKCPGUVVWHPW-QQJWEHFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CC=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@]1([C@H](CC[C@]2([C@H]1C[C@@H]([C@@]3([C@@H]2[C@H](C4=C(O3)C=C(OC4=O)C5=CC=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



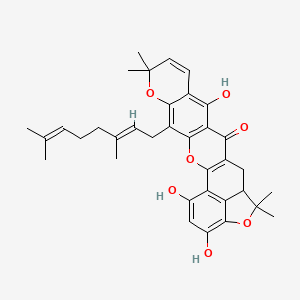

![[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone](/img/structure/B1249121.png)
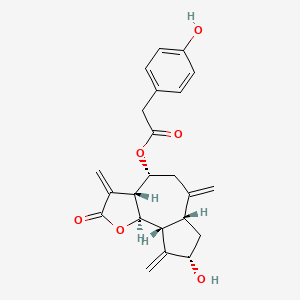
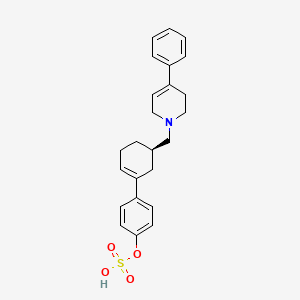
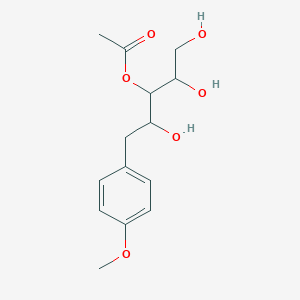
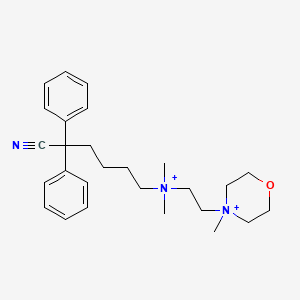
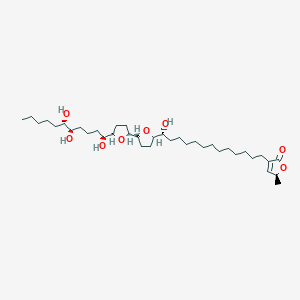
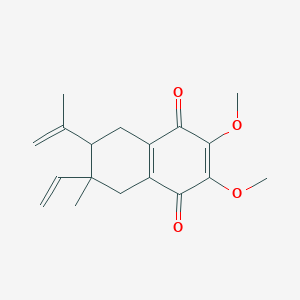
![[(1S)-2-methyl-1-phenylpropyl] N-[(2R)-3-(2,3-difluorophenyl)-2-methyl-1-(2-morpholin-4-ylethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B1249131.png)
